endo-BCN-PEG3-mal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H37N3O8 |

|---|---|

Molecular Weight |

519.6 g/mol |

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33)/t20-,21+,22? |

InChI Key |

ZZRUYTQNTVMKLG-CBQGHPETSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG3-mal: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of endo-BCN-PEG3-mal, a versatile heterobifunctional linker molecule. It is designed to be a valuable resource for researchers and professionals in the fields of bioconjugation, drug development, and nanotechnology, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Core Concepts: Understanding this compound

This compound is a chemical linker that possesses two distinct reactive functionalities: a bicyclo[6.1.0]nonyne (BCN) group and a maleimide (mal) group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1] This unique architecture allows for a two-step, sequential or one-pot, bioconjugation strategy, enabling the precise assembly of complex biomolecular structures.

The endo configuration of the BCN group refers to the stereochemistry of the cyclooctyne ring, which has been shown to exhibit slightly higher reactivity in certain reactions compared to its exo counterpart.[2]

Key Functional Groups and Their Reactivity

-

Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The inherent ring strain of the BCN group allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3]

-

Maleimide (mal): The maleimide group is a thiol-reactive moiety that readily forms a stable thioether bond with sulfhydryl groups, such as those found in the side chains of cysteine residues in proteins and peptides.[1] This reaction is highly specific under physiological pH conditions.

-

Polyethylene Glycol (PEG3): The three-unit PEG spacer provides several advantages. It increases the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers. Furthermore, the flexible PEG chain reduces steric hindrance between the conjugated molecules.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 2141976-33-0 | |

| Molecular Formula | C₂₆H₃₇N₃O₈ | |

| Molecular Weight | 519.60 g/mol | |

| Purity | >90% to >98% (vendor dependent) | |

| Appearance | Colorless liquid or oil | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |

| Storage Conditions | -20°C to -80°C for long-term storage | |

| endo-BCN SPAAC Reactivity (k₂ with benzyl azide) | 0.29 M⁻¹s⁻¹ |

Experimental Protocols

The dual functionality of this compound allows for a variety of conjugation strategies. Below are detailed experimental protocols for the two primary reaction types, which can be adapted and combined to suit specific research needs.

Protocol for Thiol-Maleimide Conjugation

This protocol outlines the steps for conjugating the maleimide group of this compound to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

-

Thiol-containing protein (e.g., antibody, peptide)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

-

Quenching reagent: Free cysteine or β-mercaptoethanol.

-

Anhydrous DMSO or DMF for dissolving the linker.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove excess TCEP by SEC or dialysis.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

-

Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and molar excess should be determined empirically for each specific system.

-

-

Quenching:

-

To quench any unreacted maleimide groups, add a quenching reagent such as free cysteine to a final concentration of 1-2 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and quenching reagent by SEC or dialysis against an appropriate buffer.

-

-

Characterization:

-

Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

-

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN group of an this compound-modified molecule to an azide-containing molecule.

Materials:

-

BCN-functionalized molecule (from section 3.1)

-

Azide-containing molecule (e.g., azide-modified protein, small molecule, or reporter probe)

-

Reaction Buffer: PBS or other amine-free buffer, pH 7.4.

-

Purification system: SEC, HPLC, or other appropriate chromatography method.

Procedure:

-

Reactant Preparation:

-

Dissolve the BCN-functionalized molecule and the azide-containing molecule in the reaction buffer.

-

-

SPAAC Reaction:

-

Mix the BCN-functionalized molecule and the azide-containing molecule in the desired molar ratio (typically ranging from 1:1 to 1:5, depending on the desired outcome).

-

The reaction can be performed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the final conjugate from unreacted starting materials and byproducts using an appropriate chromatography method (e.g., SEC for large biomolecules, HPLC for smaller conjugates).

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using analytical techniques such as mass spectrometry, SDS-PAGE, and functional assays.

-

Applications and Experimental Workflows

The unique properties of this compound make it a valuable tool in various advanced applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. This compound can be used to link the antibody and the drug.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Proteolysis-Targeting Chimera (PROTAC) Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand.

Caption: A sequential synthesis workflow for a PROTAC using this compound.

Chemical Structure and Logical Relationships

The structure of this compound is central to its function, enabling the orthogonal reactions that are key to its utility.

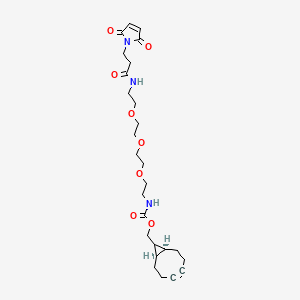

Caption: Chemical structure and orthogonal reaction scheme of this compound.

Conclusion

This compound is a powerful and versatile tool for researchers engaged in the construction of complex bioconjugates. Its heterobifunctional nature, combined with the biocompatibility of the copper-free click chemistry it enables, makes it particularly well-suited for the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this linker in a variety of research and development settings. As with any chemical reagent, optimal reaction conditions may vary depending on the specific substrates and experimental goals, and empirical optimization is always recommended.

References

- 1. BCN-endo-PEG3-Maleimide, CAS 2141976-33-0 | AxisPharm [axispharm.com]

- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to endo-BCN-PEG3-mal: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG3-mal. It details its chemical structure, physicochemical properties, and the core chemical reactions it facilitates. This document also includes detailed experimental protocols for its use in bioconjugation and provides quantitative data to inform experimental design.

Introduction

This compound is a versatile chemical linker designed for the precise and efficient covalent tethering of biomolecules. As a heterobifunctional molecule, it possesses two distinct reactive moieties at opposite ends of a polyethylene glycol (PEG) spacer. This dual functionality allows for a sequential or one-pot, two-step conjugation strategy, making it a valuable tool in drug development, diagnostics, and materials science.[1][2]

The core utility of this linker lies in its ability to connect two different molecules with high specificity. One end features a bicyclo[6.1.0]nonyne (BCN) group, which participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[1][3] The other end contains a maleimide group, which selectively reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides.[1]

The hydrophilic tri-unit polyethylene glycol (PEG3) spacer enhances the solubility of the linker and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated molecules. These properties make this compound particularly well-suited for applications such as the construction of antibody-drug conjugates (ADCs), the development of PROTACs (PROteolysis TArgeting Chimeras), and the functionalization of nanoparticles and surfaces.

Structure and Physicochemical Properties

The this compound molecule consists of three key components: the BCN ring system for SPAAC, the maleimide ring for thiol conjugation, and the PEG3 spacer.

Chemical Structure

IUPAC Name: ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl (15-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-13-oxo-3,6,9-trioxa-12-azapentadecyl)carbamate

Synonyms: endo-BCN-PEG3-maleimide

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 2141976-33-0 | |

| Molecular Formula | C₂₆H₃₇N₃O₈ | |

| Molecular Weight | 519.59 g/mol | |

| Purity | Typically >90% or >95% (supplier dependent) | |

| Physical Form | Colorless liquid, oil, or lyophilized powder | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |

| Storage Conditions | Long-term: -20°C to -80°C. Short-term: 4°C. Shipped on blue or dry ice. |

Core Chemistries and Reaction Mechanisms

This compound enables a powerful dual-conjugation strategy through two orthogonal chemical reactions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group is a strained cyclooctyne that reacts rapidly and specifically with azide-functionalized molecules. This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for in vivo and in vitro applications in biological systems. The reaction forms a stable triazole linkage.

Maleimide-Thiol Conjugation

The maleimide group is an electrophile that reacts specifically with nucleophilic thiol (sulfhydryl) groups, such as those on cysteine residues in proteins. This Michael addition reaction forms a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5 to ensure the thiol is sufficiently nucleophilic while minimizing side reactions with amines.

Quantitative Reaction Data

SPAAC Reaction Kinetics (BCN + Azide)

The reaction between BCN and various azides is a second-order reaction. The rate is influenced by the steric and electronic properties of the azide.

| Reactants (BCN + Azide Type) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| BCN + Primary Alkyl Azide | ~0.3 - 1.0 | Aqueous buffers (e.g., PBS), 25-37°C |

| BCN + Secondary Alkyl Azide | ~0.1 - 0.5 | Aqueous buffers (e.g., PBS), 25-37°C |

| BCN + Phenyl Azide | ~0.6 | Acetonitrile/Water, 25°C |

Note: Data is representative of BCN reactions and may vary based on the specific azide structure and reaction conditions.

Maleimide-Thiol Reaction Kinetics

The reaction of maleimides with thiols is generally very rapid. The rate is highly dependent on pH, as the deprotonated thiolate anion (R-S⁻) is the reactive species.

| Reactants (Maleimide + Thiol Type) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| N-ethylmaleimide + Cysteine | >1000 | pH 7.0, Aqueous buffer, 25°C |

| Maleimide-PEG + Cysteine Peptide | ~100 - 500 | pH 7.4, Aqueous buffer, 25°C |

Note: The reaction is significantly faster than competing reactions with amines at neutral pH. Reaction completion with small molecule thiols can occur in under 2 minutes.

Experimental Protocols

The following section provides a detailed, synthesized protocol for a two-step sequential bioconjugation using this compound. This procedure is designed for creating a conjugate between a thiol-containing protein (Molecule A, e.g., an antibody) and an azide-containing molecule (Molecule B, e.g., a small molecule drug or fluorescent probe).

Critical Consideration: The order of conjugation (thiol-first or azide-first) depends on the stability and properties of the molecules involved. The following protocol assumes a thiol-first approach, which is common for protein modification.

Overall Experimental Workflow

Step-by-Step Methodology

Materials:

-

Thiol-containing protein (e.g., antibody with engineered cysteines or reduced native disulfides).

-

This compound.

-

Azide-functionalized molecule.

-

Reaction Buffer: Degassed PBS or HEPES buffer, pH 6.5-7.5, containing 5-10 mM EDTA.

-

Anhydrous DMSO.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching Reagent: L-cysteine or N-acetylcysteine.

-

Purification: Desalting spin columns (e.g., Zeba™) or size-exclusion chromatography (SEC) system.

-

Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (MS), HPLC.

Protocol:

Part A: Thiol-Maleimide Conjugation (Protein + Linker)

-

Protein Preparation:

-

Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.

-

Remove the excess TCEP using a desalting spin column equilibrated with the Reaction Buffer. This step is critical as residual TCEP will react with the maleimide.

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the prepared protein solution. A 10- to 20-fold molar excess of the linker over the protein is a typical starting point, but this should be optimized.

-

Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Intermediate:

-

Remove the unreacted this compound using a desalting spin column or SEC. The purified product is the protein-linker intermediate (Protein-S-Linker-BCN).

-

Characterize the intermediate to determine the degree of labeling (DOL) using UV-Vis spectrophotometry (if one component has a chromophore) or mass spectrometry.

-

Part B: SPAAC Reaction (Intermediate + Azide Molecule)

-

Azide Molecule Preparation:

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

-

-

SPAAC Conjugation:

-

Add the azide molecule solution to the purified protein-linker intermediate. Use a 5- to 10-fold molar excess of the azide molecule relative to the protein.

-

Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction can be monitored by HPLC or LC-MS.

-

-

Final Purification:

-

Purify the final conjugate (Protein-S-Linker-Triazole-MoleculeB) from excess azide reagent and any unconjugated protein using an appropriate method such as SEC, affinity chromatography, or dialysis.

-

-

Final Characterization:

-

Analyze the purity and integrity of the final conjugate using SDS-PAGE, which should show a shift in molecular weight.

-

Confirm the identity and homogeneity of the conjugate using mass spectrometry.

-

Quantify the final product and assess its aggregation state using SEC-HPLC.

-

Conclusion

This compound is a high-utility heterobifunctional linker that provides researchers with a robust method for creating complex biomolecular architectures. Its combination of bioorthogonal SPAAC chemistry and selective thiol-maleimide coupling allows for the controlled and efficient assembly of conjugates for a wide array of applications, from targeted therapeutics to advanced diagnostic tools. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this versatile reagent in research and development.

References

A Technical Guide to the Mechanism and Application of endo-BCN-PEG3-mal in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endo-BCN-PEG3-mal linker is a heterobifunctional chemical entity integral to the advancement of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and PROTACs. This guide elucidates the core mechanism of action of this compound, detailing the kinetics and protocols for its dual conjugation capabilities. It provides a comprehensive overview of the strain-promoted alkyne-azide cycloaddition (SPAAC) at its bicyclo[6.1.0]nonyne (BCN) moiety and the thiol-specific maleimide reaction. This document further outlines experimental procedures, presents quantitative data in a structured format, and utilizes diagrams to visualize complex workflows and signaling pathways, serving as an in-depth resource for researchers in the field of bioconjugation.

Introduction

The this compound linker is a sophisticated tool in bioconjugation, designed with three key components: an endo-configured bicyclo[6.1.0]nonyne (BCN) group, a short polyethylene glycol (PEG3) spacer, and a maleimide (mal) group. This architecture allows for a sequential and chemoselective conjugation of two different molecules to a central scaffold. The BCN group facilitates a copper-free "click chemistry" reaction with azide-functionalized molecules, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][] The maleimide group, on the other hand, reacts specifically with thiol groups, commonly found in cysteine residues of proteins.[1] The hydrophilic PEG3 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[3] These characteristics make this compound a versatile linker in the development of complex biomolecules, including antibody-drug conjugates (ADCs) for targeted cancer therapy.

Core Mechanism of Action

The mechanism of action of this compound is centered on its ability to perform two distinct and orthogonal conjugation reactions. This dual functionality allows for the precise assembly of complex biomolecular structures.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN moiety of the linker is a strained alkyne that readily undergoes a [3+2] cycloaddition reaction with an azide-containing molecule. This reaction is termed "strain-promoted" because the ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, obviating the need for a cytotoxic copper catalyst.[4] The reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for bioconjugation.

The reaction kinetics of SPAAC are influenced by the structure of both the cyclooctyne and the azide. Electron-withdrawing groups on the azide can accelerate the reaction rate. The concerted mechanism of SPAAC leads to the formation of a stable triazole linkage.

Thiol-Maleimide Conjugation

The maleimide group of the linker provides a highly selective reaction site for molecules containing free thiol (sulfhydryl) groups, such as the cysteine residues in antibodies. This reaction is a Michael addition, where the thiol acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring.

The reaction is most efficient and specific at a pH range of 6.5 to 7.5. Below this range, the thiol is less likely to be in its reactive thiolate form, slowing the reaction. Above this pH, the maleimide ring becomes more susceptible to hydrolysis, and side reactions with amines (e.g., lysine residues) can occur. The resulting thiosuccinimide linkage, while generally stable, can undergo a retro-Michael reaction, particularly in the presence of other thiols. This potential instability is a critical consideration in the design and stability testing of ADCs.

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the construction of ADCs, where it serves as the bridge between a monoclonal antibody (mAb) and a cytotoxic payload. The dual-reaction mechanism allows for a controlled, sequential conjugation process.

General Experimental Workflow

The synthesis of an ADC using this compound typically involves a two-step sequential conjugation.

References

- 1. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

BCN Group in Copper-Free Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bicyclo[6.1.0]nonyne (BCN) group and its pivotal role in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction has become an indispensable tool in chemical biology, drug delivery, and molecular imaging due to its high efficiency, selectivity, and biocompatibility.[1][2]

Introduction to BCN and Copper-Free Click Chemistry

The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[3] This reaction occurs between a strained cyclooctyne, such as BCN, and an azide to form a stable triazole linkage, notably without the need for cytotoxic copper catalysts.[3][4] BCN is a widely used cyclooctyne known for its excellent balance of high reactivity and stability. Its compact, non-aromatic structure and lower lipophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO) make it a favorable choice in many bioconjugation applications.

The key advantages of BCN-mediated copper-free click chemistry include:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo and live-cell applications.

-

Bioorthogonality: BCN and azide groups are abiotic and react selectively with each other, ignoring other functional groups present in biomolecules.

-

Mild Reaction Conditions: The conjugation proceeds efficiently in aqueous media at physiological pH and temperature.

-

High Efficiency: The reaction is rapid and forms a stable triazole linkage, often with high yields.

Quantitative Data: Reaction Kinetics and Stability

The choice between different strained alkynes often involves a trade-off between reaction kinetics and stability. While DBCO generally exhibits faster reaction rates with aliphatic azides due to its greater ring strain, BCN has shown superior performance with aromatic azides. This highlights the importance of considering the electronic properties of the azide partner when selecting a cyclooctyne.

Table 1: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| BCN | Benzyl azide | 0.07 - 0.18 | |

| DBCO | Benzyl azide | 0.24 - 0.34 | |

| BCN | Phenyl azide | 0.2 | |

| DBCO | Phenyl azide | 0.033 |

A significant advantage of BCN is its enhanced stability in the presence of thiols, such as glutathione (GSH), which are abundant in the intracellular environment. This makes BCN a more robust choice for certain in vivo or complex biological media applications.

Table 2: Stability of BCN vs. DBCO in the Presence of Glutathione (GSH)

| Linker | Half-life in the presence of GSH | Reference(s) |

| BCN | ~6 hours | |

| DBCO | ~71 minutes |

Experimental Protocols

Detailed methodologies are crucial for the successful application of BCN in bioconjugation. Below are generalized protocols for key experiments.

General Protocol for Antibody-Oligonucleotide Conjugation using a BCN-NHS Ester

This protocol outlines the activation of an antibody with a BCN-NHS ester followed by conjugation to an azide-modified oligonucleotide.

Materials:

-

Antibody solution (e.g., in PBS, pH 7.2-8.0)

-

BCN-NHS ester dissolved in DMSO (10 mM stock)

-

Azide-modified oligonucleotide

-

Quenching solution (e.g., 100 mM Tris in water)

-

Spin desalting column

-

Reaction buffers (e.g., PBS)

Procedure:

-

Antibody Activation:

-

Mix the antibody with a 20-30-fold molar excess of the BCN-NHS ester stock solution. The final DMSO concentration should be around 20%, and the antibody concentration approximately 1 mg/mL.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

-

Quenching:

-

Add Tris solution to the reaction to quench any unreacted BCN-NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of BCN-labeled Antibody:

-

Remove the excess, unreacted BCN-NHS ester using a spin desalting column. The BCN-functionalized antibody can be stored at -20°C for several months.

-

-

SPAAC Reaction:

-

Mix the purified BCN-functionalized antibody with a 2-4x molar excess of the azide-modified oligonucleotide.

-

Incubate the reaction overnight at room temperature.

-

-

Final Purification:

-

Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange HPLC) to remove unreacted components.

-

Protocol for Site-Specific Antibody Modification and BCN Labeling

This protocol describes a chemoenzymatic method for site-specific modification of an antibody's N-glycans to introduce an azide handle, followed by BCN conjugation.

Materials:

-

Antibody (e.g., Trastuzumab)

-

EndoS2 enzyme

-

Galactosyltransferase

-

UDP-GalNAz

-

BCN-PEG4-alkyne linker

-

Protein A affinity column

-

Reaction buffers (e.g., PBS)

Procedure:

-

Deglycosylation:

-

Incubate the antibody with EndoS2 at a 1:10 molar ratio (enzyme:antibody) in PBS at 37°C for 4 hours.

-

-

Azide Installation:

-

To the deglycosylated antibody solution, add Galactosyltransferase (final concentration 0.1 mg/mL) and UDP-GalNAz (final concentration 1 mM).

-

Incubate at 30°C for 12-18 hours with gentle agitation.

-

-

Purification of Azide-Modified Antibody:

-

Purify the azide-modified antibody using a Protein A affinity column.

-

-

BCN Conjugation:

-

Slowly add a 5-10 molar excess of a BCN-PEG4-alkyne stock solution to the purified antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v).

-

Incubate at room temperature (20-25°C) for 2-4 hours with gentle mixing.

-

-

Purification of the Final Conjugate:

-

Remove excess BCN linker by size-exclusion chromatography.

-

Concentrate the purified conjugate using a centrifugal filter device.

-

Visualizations of Key Processes

Diagrams created using Graphviz (DOT language) illustrate fundamental workflows and reaction mechanisms involving BCN.

SPAAC Reaction Mechanism

References

The Thiol-Maleimide Reaction: An In-Depth Technical Guide to a Core Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal of chemical reactions available for this purpose, the reaction between a maleimide and a thiol stands out for its high specificity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its mechanism, kinetics, potential side reactions, and applications, with a focus on providing quantitative data and detailed experimental protocols.

Core Principles of the Maleimide-Thiol Reaction

The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism, resulting in the formation of a stable thioether bond. This reaction is highly chemoselective for thiols, particularly the sulfhydryl group of cysteine residues in proteins and peptides, within a specific pH range.[1][2][3]

The maleimide group, a cyclic compound with a reactive carbon-carbon double bond conjugated to two carbonyl groups, acts as the electrophile. The thiol, in its deprotonated thiolate form, serves as the nucleophile, attacking one of the double-bonded carbons. This high reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the double bond susceptible to nucleophilic attack.[3][4]

Key Advantages of the Thiol-Maleimide Reaction:

-

High Selectivity: The reaction is highly specific for thiol groups, minimizing off-target reactions with other functional groups like amines under optimal pH conditions.

-

Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at or near physiological pH and temperature, preserving the structure and function of sensitive biomolecules.

-

High Efficiency: The reaction is typically fast and proceeds with high yields, making it a reliable method for bioconjugation.

-

Stable Product: The resulting thioether bond is generally stable under physiological conditions.

Quantitative Analysis of Reaction Kinetics

The rate of the maleimide-thiol reaction is a critical parameter that influences the efficiency of conjugation and the potential for side reactions. The reaction typically follows second-order kinetics.

Table 1: Second-Order Rate Constants for the Reaction of Maleimides with Thiols

| Maleimide Derivative | Thiol Compound | pH | Temperature (°C) | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |

| N-ethylmaleimide | Cysteine | 4.95 | 25 | 0.018 M acetate, 0.11 M NaCl | 14 |

| N-ethylmaleimide | Cysteine | 7.0 | 25 | Aqueous Buffer | >1000 (estimated half-reaction time of 0.7s at 10⁻³ M) |

| N-phenylmaleimide | Thiols | 7.4 (Physiological) | 37 | Aqueous | ~2.5 times faster than N-alkyl maleimides |

Note: The reaction rate is highly pH-dependent, increasing as the pH approaches the pKa of the thiol, leading to a higher concentration of the more reactive thiolate anion.

Factors Influencing Reactivity

Several factors can be modulated to control the rate and specificity of the maleimide-thiol reaction.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is typically between 6.5 and 7.5.

-

Below pH 6.5: The reaction rate slows down significantly as the thiol group is predominantly in its protonated, less nucleophilic form.

-

Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis. Furthermore, the reaction loses its chemoselectivity, and side reactions with primary amines, such as the ε-amino group of lysine residues, become more prevalent. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Temperature

The reaction is typically carried out at room temperature (20-25°C) or at 4°C. Lower temperatures will decrease the reaction rate, which may be desirable for controlling the reaction or for sensitive biomolecules, but will require longer incubation times.

Solvent

For maleimides with poor aqueous solubility, the use of organic co-solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is often necessary to facilitate the reaction. In highly polar solvents, the reaction can proceed without a catalyst as the solvent helps to form the reactive thiolate ion.

Potential Side Reactions and Stability Considerations

While the maleimide-thiol reaction is robust, several side reactions can occur, impacting the yield and stability of the conjugate.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH. This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols. Therefore, aqueous solutions of maleimides should be prepared fresh and not stored for extended periods.

Table 2: Half-life of Maleimide Hydrolysis

| Maleimide Derivative | pH | Temperature (°C) | Half-life |

| N-phenylmaleimide | 7.4 | 37 | ~55 minutes |

| N-(p-fluorophenyl)maleimide | 7.4 | 37 | ~28 minutes |

| Maleimide-PEG conjugate | 7.4 | 37 | 30% hydrolysis after 16 hours |

| Maleimide-PEG conjugate | 9.2 | 37 | Complete hydrolysis in < 14 hours |

Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed in the maleimide-thiol reaction is reversible under certain conditions, a phenomenon known as the retro-Michael reaction. In a thiol-rich environment, such as in vivo where glutathione is abundant, the conjugated payload can be transferred to other thiol-containing molecules. This "payload migration" is a significant concern in the development of antibody-drug conjugates (ADCs) as it can lead to off-target toxicity.

Table 3: Stability of Thiosuccinimide Conjugates (Half-life of Thiol Exchange)

| Thiosuccinimide Derivative | Conditions | Half-life |

| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours |

| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours |

| N-(p-fluorophenyl) thiosuccinimide | pH 7.4, 37°C | 0.7 hours |

| N-ethylmaleimide conjugated to 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 - 18 hours |

Hydrolysis of the thiosuccinimide ring post-conjugation can lead to a more stable ring-opened product that is less susceptible to the retro-Michael reaction.

Experimental Protocols

General Protocol for Maleimide Labeling of Proteins

This protocol provides a general guideline for the conjugation of a maleimide-functionalized molecule (e.g., a fluorescent dye or drug) to a protein containing cysteine residues.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer)

-

Maleimide reagent

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris, pH 6.5-7.5)

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF (for dissolving the maleimide reagent)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds, they must be reduced to free thiols prior to conjugation.

-

Disulfide Bond Reduction (if necessary): Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.

-

Maleimide Reagent Preparation: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the maleimide reagent is a common starting point). Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Quenching the Reaction: Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.

-

Purification: Purify the conjugate to remove unreacted maleimide, quenching reagent, and any byproducts using a suitable method such as size-exclusion chromatography.

-

Characterization: Characterize the final conjugate to determine the degree of labeling (DOL) and confirm its purity.

Protocol for Quantifying Reaction Kinetics by UV-Vis Spectrophotometry

This method monitors the decrease in absorbance of the maleimide double bond (around 300 nm) as it reacts with a thiol.

Materials:

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

-

Stock solutions of the maleimide and thiol in the desired reaction buffer

Procedure:

-

Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.

-

In a quartz cuvette, mix the maleimide and thiol solutions at the desired concentrations.

-

Immediately begin monitoring the decrease in absorbance at the λmax of the maleimide (typically around 300 nm) over time.

-

The second-order rate constant can be calculated from the rate of absorbance change and the initial concentrations of the reactants.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

The maleimide-thiol reaction is a cornerstone in the construction of ADCs, a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.

Mechanism of Action of ADCs

The general mechanism of action for an ADC involves several key steps:

-

Target Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Payload Release: Inside the cell, the linker connecting the antibody and the cytotoxic drug is cleaved, releasing the active drug.

-

Cytotoxicity: The released drug exerts its cytotoxic effect, leading to cell death.

Example 1: Brentuximab Vedotin

-

Target: CD30, a cell surface receptor expressed on certain lymphoma cells.

-

Payload: Monomethyl auristatin E (MMAE), a potent anti-mitotic agent.

-

Linker: A protease-cleavable linker containing a maleimide group for conjugation to a cysteine residue on the antibody.

-

Mechanism: After binding to CD30 and internalization, the linker is cleaved by lysosomal proteases, releasing MMAE. MMAE then disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and apoptosis.

Example 2: Trastuzumab Emtansine (T-DM1)

-

Target: Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in some breast cancers.

-

Payload: DM1, a maytansinoid derivative that inhibits microtubule assembly.

-

Linker: A stable, non-cleavable thioether linker formed via the reaction of a maleimide-containing linker with a thiol on the antibody.

-

Mechanism: T-DM1 binds to HER2 and is internalized. The antibody is degraded in the lysosome, releasing DM1-containing catabolites. These catabolites bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death. The trastuzumab antibody itself also contributes to the therapeutic effect by inhibiting HER2 signaling pathways, such as the PI3K/AKT pathway.

Visualizations

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

The Pivotal Role of the PEG3 Spacer in Bioconjugation: A Technical Guide

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in bioconjugation. The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1] This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1][2] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[3] The ethylene glycol units of the PEG3 spacer are hydrophilic, which helps to increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its handling and formulation.

Furthermore, the PEG3 spacer can improve the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing. While longer PEG chains generally have a more pronounced effect on half-life, even a short spacer like PEG3 can contribute to improved pharmacokinetics.

The PEG3 spacer also plays a crucial role in reducing the immunogenicity of the bioconjugate. The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the protein or drug from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response.

Finally, the defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

Core advantages of the PEG3 spacer in bioconjugation.

Quantitative Data on the Impact of PEG3 Spacers

The decision to incorporate a PEG3 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length, including short PEG chains like PEG3, on various parameters of antibody-drug conjugates and other biomolecules.

| Linker Component | Drug-to-Antibody Ratio (DAR) | Reference |

| No PEG Spacer | 3.5 | |

| PEG2 Spacer | 4.0 | |

| PEG3 Spacer | 3.9 ± 0.3 | |

| PEG4 Spacer | 5.4 ± 0.4 | |

| PEG6 Spacer | 5.8 ± 0.3 | |

| This table illustrates that the length of the PEG spacer can influence the efficiency of the conjugation reaction, with intermediate lengths sometimes yielding higher DARs. |

| Linker Component | HIC Retention Time (min) | Relative Hydrophobicity | Reference |

| No PEG Spacer | 15.2 | High | |

| PEG2 Spacer | 12.8 | Moderate | |

| PEG3 Spacer | 11.5 | Low | |

| PEG4 Spacer | 10.9 | Lower | |

| PEG8 Spacer | 9.8 | Lowest | |

| This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column. |

| Linker Component | IC50 (nM) | Target Receptor | Reference |

| PEG2 Spacer | 3.1 ± 0.2 | GRPR | |

| PEG3 Spacer | 3.9 ± 0.3 | GRPR | |

| PEG4 Spacer | 5.4 ± 0.4 | GRPR | |

| PEG6 Spacer | 5.8 ± 0.3 | GRPR | |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial. |

| Bioconjugate | Clearance (mL/h/kg) | Reference |

| ADC with PEG2 Linker | ~25 | |

| ADC with PEG4 Linker | ~15 | |

| ADC with PEG8 Linker | ~5 | |

| ADC with PEG12 Linker | ~4 | |

| While specific data for a PEG3 spacer's impact on clearance is not readily available in a comparative table, this data illustrates the general principle that increasing PEG length reduces the clearance rate of ADCs. |

Experimental Protocols

The successful implementation of a PEG3 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG3 linkers: NHS ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols.

Protocol 1: Conjugation of NHS-PEG3-Ester to Primary Amines

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-PEG3-ester to primary amines (e.g., lysine residues) on a protein or antibody.

Materials and Reagents:

-

Antibody or protein of interest

-

NHS-PEG3-payload

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), buffer exchange into the reaction buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

NHS-PEG3-Ester Preparation:

-

Dissolve the NHS-PEG3-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS-PEG3-ester stock solution to achieve the desired molar excess (typically 10-20 fold molar excess over the antibody).

-

Add the calculated volume of the NHS-PEG3-ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted payload and other small molecules by SEC or dialysis.

-

For SEC, use a column equilibrated with the desired storage buffer (e.g., PBS). The first peak to elute will be the conjugated antibody.

-

For dialysis, dialyze against PBS at 4°C with several buffer changes.

-

-

Characterization:

-

Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Protocol 2: Conjugation of Maleimide-PEG3-Linker to Thiols

This protocol details the conjugation of a maleimide-PEG3-linker to free thiols (e.g., from reduced cysteine residues) on an antibody.

Materials and Reagents:

-

Antibody of interest

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

-

Maleimide-PEG3-payload

-

Anhydrous DMSO or DMF

-

Reaction buffer: PBS with EDTA (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2)

-

Quenching solution (optional): N-ethylmaleimide or L-cysteine

-

Purification system (SEC or dialysis)

Procedure:

-

Antibody Reduction (if necessary):

-

If conjugating to interchain disulfide bonds, they must first be reduced.

-

To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds.

-

Incubate for 30-60 minutes at 37°C.

-

Remove the excess TCEP using a desalting column equilibrated with reaction buffer.

-

-

Maleimide-PEG3-Payload Preparation:

-

Dissolve the Maleimide-PEG3-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

-

-

Conjugation Reaction:

-

Calculate the required volume of the Maleimide-PEG3-payload stock solution to achieve the desired molar excess (typically 5-15 fold molar excess over available thiols).

-

Add the calculated volume of the maleimide solution to the reduced antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.

-

-

Quenching the Reaction (optional):

-

To cap any unreacted thiols, a quenching agent like N-ethylmaleimide or L-cysteine can be added. Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the conjugate using SEC or dialysis as described in Protocol 1 to remove unreacted payload and other small molecules.

-

-

Characterization:

-

Characterize the final ADC for protein concentration, DAR, and aggregation using methods described in Protocol 1.

-

Visualizing the Role of PEG3 in Bioconjugation

Graphviz diagrams can effectively illustrate the role of the PEG3 spacer in complex biological and chemical processes.

Workflow for ADC synthesis with a Maleimide-PEG3 linker.

In PROTACs, the PEG3 spacer is a critical component of the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. Its flexibility and length are crucial for allowing the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of a PROTAC with a PEG3 spacer.

In Chimeric Antigen Receptor (CAR)-T cell therapy, a spacer is required to connect the antigen-binding domain (scFv) to the T-cell membrane. The length of this spacer is critical for optimal CAR-T cell activation. A PEG3 spacer can be incorporated into the CAR construct to provide the necessary flexibility and distance for effective immunological synapse formation.

Role of a PEG3 spacer in a CAR-T cell construct.

Conclusion

The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work.

References

solubility and stability of endo-BCN-PEG3-mal

An In-depth Technical Guide to the Solubility and Stability of endo-BCN-PEG3-mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of endo-BCN-PEG3-maleimide (this compound), a heterobifunctional linker critical in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Understanding the physicochemical properties of this linker is paramount for ensuring the successful design, synthesis, and performance of complex biomolecules.

This compound is a versatile chemical tool that features a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a maleimide group for covalent linkage to thiol-containing molecules like cysteine residues, and a hydrophilic polyethylene glycol (PEG3) spacer.[3][4] This trifunctional design enables the precise and efficient conjugation of diverse molecular entities. The PEG3 spacer not only enhances solubility but also reduces steric hindrance and minimizes aggregation during conjugation processes.[3]

Solubility Profile

The solubility of this compound is a key factor in its application, influencing reaction conditions and formulation. The presence of the hydrophilic PEG3 spacer generally confers good solubility in a range of common organic solvents.

| Solvent | Solubility Status | Reference |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Aqueous Buffers (e.g., PBS) | Limited | General |

Note: While the PEG spacer enhances hydrophilicity, the overall molecule retains significant non-polar character from the BCN and maleimide moieties. Therefore, for aqueous bioconjugation reactions, the use of co-solvents like DMSO or DMF is often necessary to achieve sufficient concentrations.

Stability Profile

The stability of this compound and its subsequent conjugates is a critical determinant of the shelf-life of the reagent and the in vivo efficacy and safety of the final bioconjugate. The primary points of instability are the maleimide ring and, to a lesser extent, the BCN group under specific conditions.

| Condition | Stability Concern | Recommendations | References |

| pH | The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH (pH > 7.5). This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. The BCN group has also shown some instability at pH 7.2. | For thiol-maleimide conjugation, maintain a pH range of 6.5-7.5. For storage of aqueous solutions, use mildly acidic conditions. | |

| Presence of Thiols | The thiol-maleimide adduct (succinimidyl thioether) can undergo a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione (GSH) in vivo. The BCN group has also been observed to be unstable in the presence of GSH. | To enhance stability, strategies such as hydrolysis of the succinimide ring post-conjugation can be employed to prevent the retro-Michael reaction. | |

| Storage Temperature | The compound is sensitive to temperature and moisture. | For long-term storage (months to years), store as a solid or in an anhydrous solvent at -20°C to -80°C, protected from light and moisture. For short-term storage (days to weeks), 0-4°C can be used. | |

| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can degrade the compound. | Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. |

Key Reaction and Degradation Pathways

The utility and limitations of this compound are defined by its reactive pathways and potential degradation routes.

References

An In-Depth Technical Guide to the Applications of endo-BCN-PEG3-mal in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the demand for precise and efficient molecular tools is paramount. The heterobifunctional linker, endo-BCN-PEG3-maleimide (endo-BCN-PEG3-mal), has emerged as a powerful reagent for the site-specific modification of biomolecules. This technical guide provides a comprehensive overview of its applications, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the underlying chemical principles, experimental protocols, and data supporting its use in advanced biomedical research.

This compound is distinguished by its two reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG3) spacer.[1][2][3] The BCN group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules.[2] Concurrently, the maleimide group allows for specific conjugation to thiol-containing residues, most notably cysteines in proteins.[3] The PEG3 spacer enhances solubility and minimizes steric hindrance, which is crucial for maintaining the biological activity of the conjugated molecules.

Core Applications in Research

The unique architecture of this compound makes it an ideal tool for multi-step, site-specific bioconjugation strategies. Its principal applications lie in areas requiring the precise linkage of two different molecular entities, such as:

-

Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. For instance, the maleimide end can be conjugated to an engineered cysteine on the antibody, and the BCN group can then react with an azide-modified drug molecule. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).

-

PROTAC Synthesis: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand. For example, one ligand with a free thiol can be attached to the maleimide, while the other ligand, modified with an azide, can be coupled via SPAAC.

-

Dual-Functionalization of Proteins: Researchers can use this linker to introduce two different functionalities onto a single protein. A protein with a surface cysteine can be modified with the maleimide, leaving the BCN group available for the subsequent attachment of a fluorescent probe, an imaging agent, or another protein.

-

Nanoparticle Functionalization: The linker can be used to attach biomolecules, such as targeting ligands, to the surface of nanoparticles for applications in drug delivery and diagnostics.

Chemical Reactivity and Principles

The utility of this compound is rooted in the high specificity and efficiency of its two orthogonal reactions: the maleimide-thiol conjugation and the strain-promoted alkyne-azide cycloaddition (SPAAC).

Maleimide-Thiol Conjugation

The maleimide group reacts specifically with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5 and results in a stable thioether bond. It is a widely used method for site-specific protein modification, especially with antibodies engineered to contain surface-accessible cysteine residues.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group is a strained cyclooctyne that reacts rapidly with azides without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and can be performed in complex biological media, making it ideal for the modification of sensitive biomolecules. The reaction forms a stable triazole linkage.

Quantitative Data on Conjugation Reactions

The efficiency of bioconjugation reactions is critical for the synthesis of well-defined and functional biomolecules. The following tables provide representative data on the conditions and efficiencies of maleimide-thiol and SPAAC reactions. It is important to note that optimal conditions may vary depending on the specific biomolecules involved.

| Parameter | Condition | Outcome | Reference |

| Maleimide-Thiol Conjugation | |||

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols | |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | High conjugation efficiency | |

| Temperature | 4°C to 25°C | Reaction proceeds efficiently | General Knowledge |

| Reaction Time | 1 - 4 hours | Sufficient for high yield | |

| SPAAC (BCN-Azide) Reaction | |||

| Catalyst | None (Copper-free) | Biocompatible | |

| Temperature | 4°C to 37°C | Rapid reaction at physiological temperatures | General Knowledge |

| Reaction Time | < 1 hour | Typically very fast | General Knowledge |

| Solvent | Aqueous buffers (e.g., PBS) | High efficiency in biological systems |

Experimental Protocols

The following are detailed protocols for the two-step conjugation of a protein (e.g., an antibody with an engineered cysteine) with an azide-modified molecule using this compound.

Protocol 1: Maleimide Conjugation of this compound to a Thiol-Containing Protein

Materials:

-

Thiol-containing protein (e.g., antibody with engineered cysteine)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column (e.g., PD-10)

Procedure:

-

Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS).

-

Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

-

BCN-functionalized protein from Protocol 1

-

Azide-modified molecule (e.g., drug, fluorescent probe)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.

-

SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-modified molecule to the solution of the BCN-functionalized protein.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction is typically fast, and the progress can be monitored by LC-MS or other appropriate analytical techniques.

-

Purification: Purify the final bioconjugate to remove any unreacted azide-modified molecule using SEC, dialysis, or affinity chromatography, depending on the nature of the conjugate.

-

Final Characterization: Characterize the final product to confirm its identity, purity, and functionality. This may include techniques like MS, HPLC, and functional assays relevant to the specific application (e.g., cell viability assays for ADCs).

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and a typical experimental workflow for creating a site-specific antibody-drug conjugate using this compound.

References

The Strategic Application of endo-BCN-PEG3-mal in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The rational design of PROTACs hinges on the judicious selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth exploration of a specific and versatile linker, endo-BCN-PEG3-mal, for the synthesis of novel PROTACs.

Core Concepts: The Role and Attributes of this compound

This compound is a polyethylene glycol (PEG)-based PROTAC linker that offers a unique combination of functionalities for a modular and efficient PROTAC synthesis strategy.[1][2] Its structure comprises three key elements:

-

endo-Bicyclononyne (BCN): This strained alkyne moiety is a reactive partner in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly efficient and bioorthogonal conjugation to a molecule containing an azide group.[3]

-

Triethylene Glycol (PEG3): The PEG3 spacer is a flexible, hydrophilic chain that enhances the solubility of the resulting PROTAC molecule.[4][5] Improved solubility is a critical factor in addressing the challenges often associated with the poor physicochemical properties of large PROTAC molecules. The length of the PEG linker is also a key parameter in optimizing the geometry of the ternary complex for efficient ubiquitination.

-

Maleimide: This functional group reacts specifically with thiol (sulfhydryl) groups, most commonly found on cysteine residues within proteins or on ligands modified to contain a thiol handle. This specific reactivity allows for a directed conjugation to one of the PROTAC's ligands.

The dual-reactive nature of this compound enables a sequential and controlled approach to PROTAC synthesis, providing researchers with a reliable tool for coupling their POI and E3 ligase ligands.

PROTAC Synthesis Workflow utilizing this compound

The synthesis of a PROTAC using this compound typically follows a two-step conjugation strategy. The order of these steps can be adapted based on the specific chemistry of the POI and E3 ligase ligands. A representative workflow is outlined below:

Quantitative Data on PROTAC Performance with PEG Linkers

Table 1: Impact of PEG Linker Length on TBK1 Degradation

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Data is illustrative and based on studies of TBK1-targeting PROTACs with varying linker lengths.

Table 2: Performance of BTK-targeting PROTACs with PEG-based Linkers

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| NC-1 | PEG-based | 2.2 | 97 |

| RC-1 | PEG6 | >1000 | <20 |

| IR-1 | PEG-based | 14 | 95 |

| IR-2 | PEG-based | 28 | 96 |

This table presents illustrative data for Bruton's tyrosine kinase (BTK) PROTACs, highlighting the impact of linker composition on degradation potency.

Experimental Protocols

The following are detailed, representative methodologies for the key conjugation steps involved in synthesizing a PROTAC with this compound and for evaluating its biological activity.

Protocol 1: Synthesis of BCN-PEG3-POI Ligand Intermediate (Maleimide-Thiol Conjugation)

-

Preparation of Ligand Solution: Dissolve the thiol-containing POI ligand in a degassed buffer with a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES, or Tris buffer). The presence of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary if the ligand's thiol group is prone to oxidation or exists as a disulfide.

-

Preparation of Linker Solution: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Conjugation Reaction: Add the this compound solution to the POI ligand solution with gentle stirring. A molar excess of the linker (e.g., 1.5 to 5 equivalents) is typically used to ensure complete consumption of the ligand.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light.

-

Monitoring and Purification: Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS). Upon completion, the desired BCN-PEG3-POI ligand intermediate can be purified using reverse-phase high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis of the Final PROTAC (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)

-

Preparation of Reactant Solutions: Dissolve the purified BCN-PEG3-POI ligand intermediate and the azide-functionalized E3 ligase ligand in a suitable solvent, such as DMSO or a mixture of DMSO and an aqueous buffer.

-

SPAAC Reaction: Combine the solutions of the two reactants. The reaction is typically performed at room temperature and does not require a copper catalyst.

-

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific reactants.

-

Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC. Characterize the purified product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

-

Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., a serial dilution from 1 µM to 0.1 nM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the data against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathways and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental cellular pathway for protein degradation. The mechanism involves the formation of a ternary complex, which is the cornerstone of PROTAC activity.

The ubiquitin-proteasome pathway itself is a complex cascade of enzymatic reactions.

Conclusion

The this compound linker represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists working on PROTACs. Its bifunctional nature, incorporating reactive handles for two of the most reliable conjugation chemistries—SPAAC and maleimide-thiol addition—provides a modular and efficient route to novel protein degraders. The integrated PEG spacer addresses the critical issue of solubility, a common hurdle in PROTAC development. By understanding the principles of its application and the methodologies for synthesis and evaluation, researchers can effectively leverage this compound to accelerate the development of the next generation of targeted protein degradation therapeutics.

References

Harnessing Precision: A Technical Guide to endo-BCN-PEG3-mal for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The sophisticated design of these biotherapeutics hinges on the critical interplay between the monoclonal antibody, the potent cytotoxic payload, and the linker that connects them. This technical guide delves into the core attributes and applications of a specific, advanced linker: endo-Bicyclo[6.1.0]nonyne-PEG3-Maleimide (endo-BCN-PEG3-mal). This trifunctional linker offers a unique combination of strain-promoted alkyne-azide cycloaddition (SPAAC) for bioorthogonal payload attachment, a hydrophilic polyethylene glycol (PEG) spacer for enhanced pharmacokinetics, and a maleimide group for cysteine-specific antibody conjugation.

The Architecture of this compound: A Trifecta of Functionality

The this compound linker is meticulously designed to provide a stable and efficient bridge between the antibody and the cytotoxic drug. Its structure can be deconstructed into three key functional moieties: